molecular formula C11H22N2O B6204994 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one CAS No. 1895531-93-7

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

Cat. No.: B6204994
CAS No.: 1895531-93-7
M. Wt: 198.31 g/mol
InChI Key: OFBYVQAWGKVNOP-UHFFFAOYSA-N
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Description

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with distinct substituents: an amino group at position 4, two methyl groups at positions 5 and 5, and a 3-methylbutyl chain at the nitrogen atom (position 1). The structural features of this molecule, including the lactam core and lipophilic 3-methylbutyl substituent, influence its pharmacokinetic and pharmacodynamic properties, such as bioavailability and receptor binding affinity. However, its safety profile has been noted to be less favorable compared to structurally related pyrrolidin-2,5-dione analogs .

Properties

CAS No.

1895531-93-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C11H22N2O/c1-8(2)5-6-13-10(14)7-9(12)11(13,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

OFBYVQAWGKVNOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)CC(C1(C)C)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbutylamine with 4,4-dimethyl-2-oxobutanoic acid in the presence of a dehydrating agent to form the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .

Scientific Research Applications

4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5,5-dimethyl-1-(3-methylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Comparison Table

Compound Core Structure Key Substituents TD50 (mg/kg) Efficacy vs. Standard ASMs*
Target Compound Pyrrolidin-2-one 4-amino, 5,5-dimethyl, 3-methylbutyl <300 Not explicitly reported
Pyrrolidin-2,5-dione analogs (e.g., 5, 12, 16, 17) Pyrrolidin-2,5-dione Variable (e.g., aryl, alkyl groups) >300 Similar or superior to LEV/VPA

*ASMs: Antiseizure medications (e.g., lacosamide, levetiracetam, valproic acid).

Substituent Variations in Pyrrolidinone Derivatives

However, this substituent may also contribute to metabolic instability or toxicity. In contrast, pyrrolidin-2-one derivatives with shorter alkyl chains (e.g., ethyl or propyl) or aromatic substituents often exhibit reduced neurotoxicity but lower potency .

Heterocyclic Compounds with Similar Functional Groups

Thiazole-containing pyrrole derivatives (e.g., 4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazoles) share a nitrogen-rich heterocyclic core but differ in ring saturation and electronic properties . These compounds are synthesized via distinct routes (e.g., thioamide cyclization) and may target different biological pathways, such as antimicrobial or anticancer activity, rather than neurological targets .

Phosphonothioate Esters with 3-Methylbutyl Substituents

Compounds like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate share the 3-methylbutyl group but feature a phosphonothioate ester core . These molecules are structurally unrelated to pyrrolidinones and are typically associated with high toxicity (e.g., organophosphate-like activity), highlighting the critical role of the lactam ring in moderating pharmacological effects .

Research Findings and Implications

  • Safety-Efficacy Trade-off : The pyrrolidin-2-one core in the target compound reduces safety margins compared to dione analogs, suggesting that ring oxidation state critically influences toxicity .
  • Synthetic Flexibility : Pyrrolidin-2-one derivatives can be functionalized at multiple positions, but optimizing substituents (e.g., replacing 3-methylbutyl with polar groups) may improve safety without compromising efficacy.
  • Unresolved Questions: The correlation between microbial interactions and volatile compounds (e.g., 3-methylbutyl octanoate in fermentation) raises hypotheses about enzymatic interactions with 3-methylbutyl substituents, though direct evidence for the target compound is lacking .

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